L-Arginine-guanido-15N2HCl

Quantitative mass spectrometry MRM/SRM Internal standardization

L-Arginine-guanido-15N2 HCl (CAS 204633-92-1) is a stable-isotope-labeled amino acid hydrochloride salt in which the two terminal guanidino nitrogen atoms are substituted with ¹⁵N at ≥98 atom % enrichment. It delivers a defined M+2 mass shift relative to unlabeled L-arginine-HCl (CAS 1119-34-2).

Molecular Formula C6H15ClN4O2
Molecular Weight 212.65 g/mol
Cat. No. B12054207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine-guanido-15N2HCl
Molecular FormulaC6H15ClN4O2
Molecular Weight212.65 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.Cl
InChIInChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i8+1,9+1;
InChIKeyKWTQSFXGGICVPE-SXTJCFDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginine-guanido-15N2 HCl: Stable-Isotope Structural Overview and Procurement Context


L-Arginine-guanido-15N2 HCl (CAS 204633-92-1) is a stable-isotope-labeled amino acid hydrochloride salt in which the two terminal guanidino nitrogen atoms are substituted with ¹⁵N at ≥98 atom % enrichment . It delivers a defined M+2 mass shift relative to unlabeled L-arginine-HCl (CAS 1119-34-2) [1]. Unlike uniformly ¹³C/¹⁵N-labeled arginine isotopologues designed for SILAC-based proteomics, this compound places the isotopic label exclusively on the guanidino group, the direct metabolic precursor to nitric oxide and urea .

Why L-Arginine-guanido-15N2 HCl Cannot Be Replaced by Other Arginine Isotopologues


Generic substitution of L-arginine-guanido-15N2 HCl with alternative labeled arginine species (e.g., ¹³C₆-arginine, ¹³C₆,¹⁵N₄-arginine, or ¹⁵N₄-arginine) fails in three critical contexts. First, the guanidino-¹⁵N₂ label alone enables unambiguous tracing of the terminal guanidino nitrogen through the nitric oxide synthase (NOS) pathway to ¹⁵N-citrulline and ¹⁵N-nitrate, which backbone-only or uniformly labeled tracers cannot distinguish from alternative nitrogen sources [1]. Second, the site-specific label provides a clean M+2 MS/MS fragmentation signature that simplifies quantitative multiple-reaction-monitoring (MRM) method development compared with isotopologues bearing larger mass shifts and more complex fragment patterns [2]. Third, in SILAC proteomics workflows, the guanidino-¹⁵N₂ variant is incompatible with tryptic-peptide mass-shift multiplexing strategies that rely on ¹³C₆,¹⁵N₄-arginine, meaning that procurement of the correct isotopologue directly determines experimental validity .

Quantitative Differentiation Evidence for L-Arginine-guanido-15N2 HCl vs. Closest Analogs


Site-Specific Mass Shift of M+2 Enables Simplest MRM Quantification Without Interfering Isotopologue Overlap

The guanidino-¹⁵N₂ labeling produces a protonated molecular ion at m/z 177 (M+H)⁺ versus m/z 175 for unlabeled arginine, a clean +2 Da shift that avoids the spectral crowding observed with +6 Da (¹³C₆), +10 Da (¹³C₆,¹⁵N₄), or +4 Da (¹⁵N₄) isotopologues [1]. In direct head-to-head ESI-MS/MS comparison, [15N2-Arg+H]+ (m/z 177) exhibits a fragmentation pattern in which all guanidino-nitrogen-containing fragment ions shift by +2 Da while backbone fragments remain at unlabeled masses, allowing unambiguous fragment assignment in a single analysis [1]. When deployed as an internal standard for mosquito excreta arginine quantification by MRM, the 15N2-Arg isobutyl ester provided baseline-resolved precursor-to-product ion transitions distinct from endogenous arginine, with no cross-talk from natural-abundance isotopologues [2].

Quantitative mass spectrometry MRM/SRM Internal standardization Amino acid analysis

Guanidino-¹⁵N Tracer Uniquely Quantifies In Vivo Nitric Oxide Synthesis Rate in Humans via Urinary ¹⁵N-Nitrate

Intravenous infusion of L-[guanidino-15N2]arginine at 2.5 μmol·kg⁻¹·h⁻¹ for 12 h in healthy human subjects allowed quantification of whole-body NO synthesis by measuring ¹⁵N enrichment in urinary nitrate via gas isotope ratio mass spectrometry (GIRMS). Baseline NO synthesis was measured at 298 ± 44 nmol·h⁻¹·kg lean body mass⁻¹, representing 0.41% of arginine flux [1]. By contrast, ¹³C-arginine tracers cannot track the guanidino-N → NO → nitrate pathway because the ¹³C label is lost as CO₂ during metabolic conversion; uniformly ¹⁵N₄-labeled arginine introduces four ¹⁵N atoms, confounding the stoichiometric relationship between precursor enrichment and product formation [2]. The guanidino-¹⁵N₂ label thus uniquely provides a defined 2:1 precursor-to-product nitrogen stoichiometry (2 guanidino ¹⁵N → 1 ¹⁵N-citrulline + 1 ¹⁵N-nitrate) essential for accurate flux calculation [1].

Nitric oxide metabolism In vivo tracer kinetics Gas isotope ratio mass spectrometry Inflammatory biomarker

Dose-Responsive NO Synthesis Quantification: +Arg vs. –Arg Diet in Neonatal Piglet Model

In a multi-tracer stable isotope study in neonatal piglets, the rate of nitric oxide synthesis was measured by the conversion of [guanido-15N2]arginine to [ureido-15N]citrulline. Piglets receiving a generous arginine diet (+Arg; 1.80 g·kg⁻¹·day⁻¹) exhibited NO synthesis of 105 μmol·kg⁻¹·h⁻¹ compared with 46 μmol·kg⁻¹·h⁻¹ in the arginine-deficient group (−Arg; 0.20 g·kg⁻¹·day⁻¹), yielding a statistically significant 2.3-fold difference (pooled SE 10; P < 0.05) [1]. This dose-responsive NO quantification is possible precisely because the guanidino-¹⁵N₂ label is transferred to citrulline with a defined 1:1 stoichiometry; ¹³C-labeled arginine tracers cannot report on NO synthesis in this paradigm because the carbon skeleton follows distinct metabolic fates [1].

Arginine metabolism Nitric oxide synthesis Neonatal nutrition Multi-tracer kinetics

Guanidino-15N2 Enables Orientation-Selected ENDOR Spectroscopy of Paramagnetic Enzyme Intermediates

Orientation-selected Q-band ¹⁵N ENDOR spectroscopy of the BioB enzyme intermediate required (guanidino-15N2)-arginine as the substrate to resolve hyperfine couplings from two distinct ¹⁵N nuclei at the active site. The two guanidino ¹⁵N atoms exhibited hyperfine couplings of A(¹⁵Na) = [3.65, 4.10, 7.23] MHz and A(¹⁵Nb) = [0.70, 1.28, 1.79] MHz, which were assigned to specific nitrogen positions (Nη and Nε) through VMT Mims-ENDOR experiments at tmix = 100 μs [1]. Uniformly ¹⁵N₄-labeled arginine would introduce four coupled ¹⁵N nuclei, generating overlapping and unresolvable ENDOR spectra; ¹³C-labeled arginine contributes no ¹⁵N ENDOR signal, and natural-abundance arginine provides insufficient ¹⁵N sensitivity (0.37% natural abundance) for these experiments . This constitutes a use case where no alternative isotopologue can substitute.

Biomolecular NMR ENDOR spectroscopy Enzyme mechanism Iron-sulfur cluster

Comparison of Guanidino-15N2 Arginine Flux Reproducibility vs. 13C-Arginine in Critically Ill Pediatric Patients

In a prospective study of septic pediatric patients (n=10, age 6–16 yr), plasma arginine fluxes measured with L-[guanidino-15N2]arginine and L-[1-13C]arginine tracers yielded values of 67 ± 21 and 72 ± 17 μmol·kg⁻¹·h⁻¹ respectively, which were not statistically different from each other or from healthy adult values [1]. This concordance validates that the guanidino-15N2 tracer provides equivalent flux measurements to the more commonly used ¹³C label for arginine turnover, while additionally enabling simultaneous NO synthesis quantification via the [15N]citrulline method (1.58 ± 0.69 μmol·kg⁻¹·h⁻¹ in septic patients vs. 0.96 ± 0.1 in healthy adults, P < 0.05) [1]. A ¹³C-only label cannot yield this dual readout. In a separate 24-h tracer study in critically ill children, the guanidino-15N2-arginine infusion demonstrated intra-individual coefficients of variation of 14–19%, comparable to co-infused deuterated phenylalanine, tyrosine, and leucine tracers, confirming appropriate tracer stability and biological reproducibility [2].

Arginine kinetics Pediatric sepsis Tracer methodology comparison Stable isotope infusion

Guanidino-15N2 HCl is Structurally Distinct from SILAC-Intended 13C6,15N4-Arginine HCl and Cannot Substitute in Multiplexed Proteomics

In SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows, the standard heavy arginine is L-arginine-HCl (¹³C₆,¹⁵N₄) which generates a +10 Da mass shift on tryptic peptides relative to light arginine (¹²C₆,¹⁴N₄) . The guanidino-15N2 HCl isotopologue produces only a +2 Da shift, which is insufficient for reliable SILAC peptide-pair resolution because it lies within the natural isotopomer envelope of unlabeled peptides . Conversely, ¹³C₆,¹⁵N₄-arginine cannot serve as a metabolic tracer for NO synthesis because the carbon label is lost to CO₂ during the NOS reaction. These two products therefore address mutually exclusive experimental designs: procurement of the wrong isotopologue renders the experiment uninterpretable. Selection must be based on the specific biological question (NO pathway tracing vs. global protein expression profiling) rather than price or availability [1].

SILAC proteomics Mass spectrometry Protein quantification Isotopologue selection

Optimal Application Scenarios for L-Arginine-guanido-15N2 HCl Based on Quantitative Differentiation Evidence


Inhaled Diagnostic Agent for NO-Mediated Respiratory Inflammation Characterization

L-[guanidino-15N2]arginine monohydrochloride has been validated as an inhaled diagnostic agent to differentiate healthy from asthmatic pulmonary states based on 15NO exhalation. In a pilot clinical study, healthy volunteers (n=6) exhaled 0.97 ± 0.08 μmol NO/m³ while asthmatic patients (n=7) exhaled 1.17 ± 0.14 μmol NO/m³ after inhaling the ¹⁵N₂-labeled substrate, with ¹⁵NO detection via chemiluminescence providing superior diagnostic discrimination compared to total NO measurement alone [1]. This application directly exploits the guanidino-¹⁵N₂ label's unique ability to distinguish enzymatically produced ¹⁵NO from background NO sources, a capability absent in ¹³C- or uniformly labeled arginine preparations [1].

Quantitative MRM-Based Arginine Assay in Microvolume Biological Samples Using 15N2 Internal Standard

The +2 Da mass shift and well-characterized ESI-MS/MS fragmentation of the guanidino-15N2 isobutyl ester enable its use as an ideal internal standard for arginine quantification in volume-limited biological specimens such as single-mosquito excreta [1]. The clean precursor (m/z 177) and product ion transitions, free from endogenous arginine interference, permit accurate quantification over a 120-hour post-blood-meal time course, demonstrating a dynamic range and specificity that cannot be achieved with unlabeled arginine external calibration or with ¹³C-labeled internal standards whose fragment ions may overlap with other co-eluting metabolites [1].

Simultaneous Multi-Pathway Arginine Metabolism Profiling in Single-Infusion Tracer Studies

The guanidino-15N2 label enables co-infusion with [ureido-13C;5,5-2H2]citrulline and [U-13C5]ornithine in a single protocol to simultaneously quantify arginine synthesis from proline and citrulline, NO synthesis, and arginine flux in vivo [1]. This multi-tracer approach, validated in neonatal piglet models, leverages the unique 1:1 stoichiometric conversion of guanidino-15N2 to ureido-15N-citrulline to calculate NO synthesis rates that are responsive to dietary arginine intake (105 vs. 46 μmol·kg⁻¹·h⁻¹ for +Arg vs. −Arg, P < 0.05) [1]. No other single arginine isotopologue provides this integrated metabolic flux coverage.

ENDOR and NMR Spectroscopic Investigation of Arginine-Binding Metalloenzyme Active Sites

The selective placement of two ¹⁵N nuclei on the guanidino group permits orientation-selected ENDOR spectroscopy to resolve individual hyperfine couplings from Nη and Nε atoms coordinating to paramagnetic metal centers, as demonstrated for the BioB [2Fe–2S] enzyme intermediate [1]. This application is uniquely served by guanidino-15N2-arginine; uniform ¹⁵N₄ labeling would produce unresolvable spectral congestion, while natural-abundance ¹⁵N (0.37%) provides insufficient signal for hyperfine coupling measurement [1]. Similarly, 2D ¹H-¹⁵N HSQC NMR studies of arginine side-chain dynamics in proteins benefit from the selective guanidino ¹⁵N label to observe Nε-Hε correlations without interference from backbone amide signals [2].

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